molecular formula C19H32N2O3 B6016195 4-[[3-(2-Hydroxyethyl)-4-(3-methylbutyl)piperazin-1-yl]methyl]-3-methoxyphenol

4-[[3-(2-Hydroxyethyl)-4-(3-methylbutyl)piperazin-1-yl]methyl]-3-methoxyphenol

Cat. No.: B6016195
M. Wt: 336.5 g/mol
InChI Key: JMLFGJPUZHGAIN-UHFFFAOYSA-N
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Description

4-[[3-(2-Hydroxyethyl)-4-(3-methylbutyl)piperazin-1-yl]methyl]-3-methoxyphenol is a complex organic compound that features a piperazine ring, a hydroxyethyl group, and a methoxyphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[3-(2-Hydroxyethyl)-4-(3-methylbutyl)piperazin-1-yl]methyl]-3-methoxyphenol typically involves multiple steps. One common approach is to start with the preparation of the piperazine ring, followed by the introduction of the hydroxyethyl and methoxyphenol groups. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

4-[[3-(2-Hydroxyethyl)-4-(3-methylbutyl)piperazin-1-yl]methyl]-3-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring or the phenol group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[[3-(2-Hydroxyethyl)-4-(3-methylbutyl)piperazin-1-yl]methyl]-3-methoxyphenol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of

Properties

IUPAC Name

4-[[3-(2-hydroxyethyl)-4-(3-methylbutyl)piperazin-1-yl]methyl]-3-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O3/c1-15(2)6-8-21-10-9-20(14-17(21)7-11-22)13-16-4-5-18(23)12-19(16)24-3/h4-5,12,15,17,22-23H,6-11,13-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLFGJPUZHGAIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1CCN(CC1CCO)CC2=C(C=C(C=C2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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